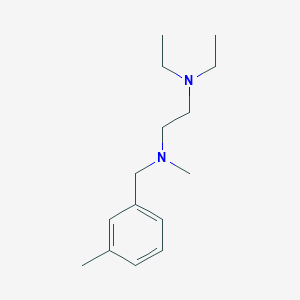
1-(2-adamantyl)-4-(4-fluorobenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-adamantyl)-4-(4-fluorobenzoyl)piperazine, commonly known as FUBPZ, is a novel compound that has attracted significant attention from the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties. FUBPZ is a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Wissenschaftliche Forschungsanwendungen
FUBPZ has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. FUBPZ induces apoptosis in cancer cells by inhibiting the activity of the proteasome, a complex responsible for the degradation of intracellular proteins. FUBPZ has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, FUBPZ has been studied for its potential neuroprotective effects against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of FUBPZ involves the inhibition of the proteasome, which leads to the accumulation of intracellular proteins and subsequent induction of apoptosis in cancer cells. FUBPZ binds to the active site of the proteasome, preventing the degradation of proteins that are critical for cell survival. This results in the activation of the intrinsic apoptotic pathway, leading to cell death. FUBPZ also inhibits the production of pro-inflammatory cytokines by suppressing the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. Additionally, FUBPZ has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular antioxidant defense.
Biochemical and Physiological Effects
FUBPZ has been shown to exhibit significant biochemical and physiological effects. In cancer cells, FUBPZ induces apoptosis by activating the intrinsic apoptotic pathway. FUBPZ also inhibits the activity of the proteasome, leading to the accumulation of intracellular proteins. Inflammatory cells, FUBPZ suppresses the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB. Furthermore, FUBPZ has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant genes and subsequent protection against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
FUBPZ has several advantages for lab experiments. It exhibits potent anticancer and anti-inflammatory activity, making it an ideal candidate for the development of novel therapeutics. FUBPZ is also relatively easy to synthesize, making it accessible for researchers. However, FUBPZ has some limitations for lab experiments. It has poor solubility in water, which can limit its use in in vivo studies. Additionally, FUBPZ has not been extensively studied for its toxicity profile, which can be a concern for its clinical development.
Zukünftige Richtungen
For the study of FUBPZ include the development of analogs with improved pharmacological properties and the investigation of its mechanism of action in more detail.
Synthesemethoden
The synthesis of FUBPZ involves the reaction of 4-fluorobenzoic acid with 1-(2-adamantyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of FUBPZ. The purity of the compound can be increased by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O/c22-19-3-1-16(2-4-19)21(25)24-7-5-23(6-8-24)20-17-10-14-9-15(12-17)13-18(20)11-14/h1-4,14-15,17-18,20H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPURFGUDPHDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5954502 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5799178.png)
![N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide](/img/structure/B5799182.png)



![3-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5799206.png)
![7-(difluoromethyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5799213.png)
![methyl 2-{[3-(4-tert-butylphenyl)acryloyl]amino}benzoate](/img/structure/B5799221.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5799228.png)

![N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5799240.png)
![N-(3-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5799268.png)
![N-(2-chlorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5799278.png)